N-Benzyl-N-methyl-L-valine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of L-valine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its role in the synthesis of peptides and other complex organic molecules.
Mechanism of Action
Target of Action
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a derivative of L-valine, an essential amino acid L-valine derivatives are often used in the synthesis of peptides , suggesting that this compound may interact with peptide receptors or enzymes involved in peptide metabolism.
Mode of Action
It’s known that n-methylation of peptides, a modification this compound possesses, can increase lipophilicity, which in turn enhances solubility in nonaqueous solvents and improves membrane permeability . This suggests that the compound may interact with its targets in a lipophilic environment, facilitating its passage through biological membranes.
Pharmacokinetics
The n-methyl group it contains is known to increase lipophilicity, which can enhance membrane permeability and potentially improve bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-L-valine methyl ester hydrochloride typically involves the esterification of L-valine followed by N-methylation and N-benzylation. The process can be summarized as follows:
Esterification: L-valine is reacted with methanol in the presence of an acid catalyst to form L-valine methyl ester.
N-Methylation: The L-valine methyl ester is then treated with a methylating agent, such as methyl iodide, to introduce the N-methyl group.
N-Benzylation: Finally, the N-methyl-L-valine methyl ester is reacted with benzyl chloride to form N-Benzyl-N-methyl-L-valine methyl ester. The hydrochloride salt is obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in studies related to protein structure and function.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-valine: A similar compound with a methyl group instead of a benzyl group.
L-Valine methyl ester: The esterified form of L-valine without the N-methyl and N-benzyl groups.
N-Benzyl-L-valine: A compound with a benzyl group but lacking the N-methyl group.
Uniqueness
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is unique due to the presence of both N-methyl and N-benzyl groups, which confer specific chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDQUTUNQLSSW-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.